4-Piperidinone, 2,5-dimethyl-
Description
Historical Context of Piperidinone Chemistry
The exploration of piperidine (B6355638) and its derivatives dates back to the 19th century, with the isolation of piperidine from pepper. wikipedia.org The subsequent investigation into its chemical transformations led to the synthesis and study of various piperidinones. Early research in piperidinone chemistry, such as the work on the synthesis of 5-homopiperazinones in 1949, laid the groundwork for future developments in the field. acs.org Over the decades, the synthesis of piperidin-4-one derivatives has evolved, with methods like the condensation of acetone (B3395972) dicarboxylic acid esters with aromatic aldehydes and ammonia (B1221849) becoming foundational. chemrevlett.com These early synthetic efforts, though sometimes limited by low yields and harsh conditions, were crucial in establishing the chemical behavior of the piperidinone core.
Significance of Piperidinone Scaffolds in Synthetic Organic Chemistry
Piperidinone scaffolds are of immense importance in synthetic organic chemistry, serving as versatile building blocks for the construction of more complex molecules. researchgate.net The piperidine ring is a prevalent structural motif in a multitude of natural products and pharmaceuticals. acs.orgnih.govacs.org The presence of a carbonyl group within the piperidine ring, as seen in 4-piperidones, enhances the molecule's reactivity, making it a key intermediate for introducing various substituents. researchgate.netsigmaaldrich.com This reactivity allows for the synthesis of diverse derivatives, including those with potential applications in the pharmaceutical and agrochemical industries. lookchem.com The development of efficient synthetic routes to access piperidone-based templates is an active area of research, with modern techniques like the aza-Michael reaction being employed to create chiral 2-substituted 4-piperidone (B1582916) building blocks. acs.orgacs.org
Overview of 4-Piperidinone, 2,5-dimethyl- as a Key Heterocyclic Intermediate
4-Piperidinone, 2,5-dimethyl- (CAS No. 4558-87-6) is a specific derivative of 4-piperidone that serves as a valuable heterocyclic intermediate. lookchem.comnih.gov Its structure, featuring methyl groups at the 2 and 5 positions of the piperidinone ring, offers specific stereochemical and electronic properties that can be exploited in organic synthesis. ontosight.ai This compound is recognized as a key building block for the synthesis of various other compounds, including those with potential therapeutic applications. lookchem.com The presence of the reactive ketone and keto methylene (B1212753) groups makes it a versatile starting material for the synthesis of a wide range of heterocyclic systems. niscpr.res.in Research has explored the synthesis of both racemic and optically active forms of trans-2,5-dimethylpiperidone-4, highlighting its importance in the preparation of chiral compounds. google.com
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of 4-Piperidinone, 2,5-dimethyl-.
| Property | Value | Source |
| Molecular Formula | C7H13NO | lookchem.comnih.gov |
| Molecular Weight | 127.18 g/mol | nih.gov |
| Boiling Point | 192.8°C at 760 mmHg | lookchem.com |
| Density | 0.915 g/cm³ | lookchem.com |
| Refractive Index | 1.43 | lookchem.com |
| Flash Point | 80.5°C | lookchem.com |
| CAS Number | 4558-87-6 | lookchem.comnih.gov |
Research Findings
Recent research has continued to highlight the utility of piperidinone derivatives. For instance, studies have demonstrated the synthesis of various piperidin-4-one derivatives using environmentally friendly deep eutectic solvents, showcasing a move towards greener chemistry. researchgate.netasianpubs.org Furthermore, the reactivity of substituted 4-piperidones, such as 1,3-dimethyl-2,6-diphenyl-4-piperidone, has been explored to create novel heterocyclic compounds with potential biological activity. niscpr.res.in The synthesis of optically active forms of 2,5-dimethylpiperidone-4 has also been a subject of investigation, emphasizing the importance of stereochemistry in the development of new chemical entities. google.com
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-4-8-6(2)3-7(5)9/h5-6,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAGJHDAWXVDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459330 | |
| Record name | 4-Piperidinone, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4558-87-6 | |
| Record name | 4-Piperidinone, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Piperidinone, 2,5 Dimethyl and Its Analogs
Classical Multicomponent Reaction Approaches
Classical methods often involve the one-pot assembly of multiple starting materials to rapidly build molecular complexity. These reactions are valued for their efficiency and atom economy.
The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that condenses two equivalents of an aldehyde with a β-ketoester or a derivative of acetonedicarboxylic acid, and an amine (such as ammonia (B1221849) or a primary amine) to form a substituted 4-piperidone (B1582916). wikipedia.orgsynarchive.com This reaction is closely related to the Robinson-Schöpf tropinone synthesis. wikipedia.org
In the context of synthesizing a 2,5-disubstituted-4-piperidone, the general approach involves the reaction of an aldehyde, a primary amine, and a 1,3-dicarbonyl compound. The reaction proceeds through a series of Mannich-type reactions and subsequent cyclization. For the specific synthesis of a 2,5-dimethyl-4-piperidinone analog, the reaction would typically involve acetaldehyde, a primary amine, and an acetonedicarboxylic acid ester. The initial steps involve the formation of an enamine from the amine and the dicarboxylate, which then reacts with the aldehyde. A second condensation with another molecule of the aldehyde, followed by cyclization and decarboxylation, would yield the desired 4-piperidone ring. While specific yields for 2,5-dimethyl-4-piperidinone are not extensively documented in readily available literature, the general utility of this reaction for creating symmetrically substituted 4-piperidones is well-established. synarchive.com
A key feature of the Petrenko-Kritschenko synthesis is its ability to generate the core piperidone structure in a single step from relatively simple precursors. The reaction is typically carried out in protic solvents like water or alcohols at room temperature. wikipedia.org
The Mannich reaction is a cornerstone in the synthesis of 4-piperidones and involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. mdma.ch In a modified approach for piperidone synthesis, a ketone, an aldehyde, and a primary amine or ammonia are condensed together. This method has been successfully applied to the synthesis of a wide array of substituted 4-piperidones. mdma.chchemrevlett.com
One notable application of this strategy is the synthesis of 2,6-diaryl-3-methyl-4-piperidones, which are structural analogs of 2,5-dimethyl-4-piperidinone. In this synthesis, ethyl methyl ketone serves as the ketone component, providing the methyl group at the 3-position (analogous to one of the methyl groups in the target compound). This is condensed with various substituted aromatic aldehydes and ammonium (B1175870) acetate (B1210297), which serves as the amine source. The use of glacial acetic acid as a solvent has been shown to significantly improve yields and facilitate the isolation of pure products. mdma.ch
The reaction mechanism involves the in situ formation of an imine from the aldehyde and ammonia, and an enol or enolate from the ketone. The enol then attacks the imine, followed by a second condensation with another molecule of the aldehyde and subsequent cyclization to form the piperidone ring.
Table 1: Synthesis of 2,6-Diaryl-3-methyl-4-piperidone Derivatives via Mannich Condensation
| Entry | Aldehyde | Ketone | Amine Source | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Ethyl methyl ketone | Ammonium acetate | 2-Phenyl-6-phenyl-3-methyl-4-piperidone | 75 |
| 2 | 4-Chlorobenzaldehyde | Ethyl methyl ketone | Ammonium acetate | 2-(4-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-4-piperidone | 82 |
Data compiled from studies on the synthesis of 2,6-diaryl-3-methyl-4-piperidones.
The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is facilitated by a base to yield a β-keto ester. dtic.mil This reaction is a fundamental and widely used method for the formation of five- and six-membered rings, making it highly suitable for the synthesis of the 4-piperidone core. dtic.mil
In the context of 4-piperidone synthesis, the process typically begins with the Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as an alkyl acrylate. This forms a diester intermediate. For the synthesis of 2,5-dimethyl-4-piperidinone, the starting Michael acceptor would need to be an α-methyl substituted acrylate, such as ethyl methacrylate. The reaction with a primary amine would lead to a diester with methyl groups at the α-positions relative to the ester carbonyls.
The subsequent intramolecular Dieckmann condensation of this diester, promoted by a strong base like sodium ethoxide, results in the cyclization to form a six-membered ring. The initial product is a β-keto ester, which upon hydrolysis and decarboxylation, yields the desired 4-piperidone. The efficiency of the Dieckmann condensation is generally high for the formation of sterically stable five- and six-membered rings.
Modern Cyclization Reactions
More contemporary approaches to 4-piperidone synthesis often focus on developing highly efficient and stereoselective methods for ring formation.
The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-nitrogen bond formation. buchler-gmbh.com When applied in an intramolecular fashion, it provides an effective route to nitrogen-containing heterocycles, including piperidines.
The synthesis of substituted piperidones can be achieved through a double aza-Michael addition strategy. This approach often utilizes divinyl ketones as the Michael acceptor. For the synthesis of a 2,5-disubstituted piperidone, a divinyl ketone bearing the desired substituents would be reacted with a primary amine. The reaction proceeds via an initial conjugate addition of the amine to one of the vinyl groups, followed by a second, intramolecular conjugate addition of the newly formed secondary amine onto the remaining vinyl group to close the ring.
This methodology has been successfully employed for the synthesis of 2,5,5-trisubstituted piperidines from diamino-α,β-unsaturated ketones, highlighting the versatility of the aza-Michael reaction in constructing piperidine (B6355638) rings with various substitution patterns. buchler-gmbh.com The reaction conditions can often be tuned to control the stereochemical outcome of the cyclization.
The Nazarov cyclization is a pericyclic reaction that involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone to produce a cyclopentenone. mdpi.com While traditionally used for five-membered ring synthesis, modifications of this reaction can be adapted for the preparation of 4-piperidones. One such adaptation involves a double Michael addition to a dienone that is formed in situ. dtic.mil
More directly relevant to the synthesis of a 2,5-dimethyl-4-piperidinone analog is the Nazarov cyclization of a divinyl ketone precursor such as 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one. This substrate, upon treatment with a Lewis or Brønsted acid, undergoes a 4π-electrocyclic ring closure to form a cyclopentenone derivative. Research on this specific transformation has shown that deep eutectic solvents (DESs) can act as both the solvent and catalyst, leading to high conversions and yields under mild conditions. mdpi.com
For instance, the cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one in a DES composed of triphenylmethylphosphonium bromide and acetic acid resulted in quantitative conversion to the corresponding 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one. mdpi.com While this example yields a cyclopentenone, the principles of controlling the cyclization of a similarly substituted divinyl ketone could potentially be applied to an aza-Nazarov variant or a related strategy to access the 4-piperidone skeleton.
Table 2: Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in a Deep Eutectic Solvent
| Entry | HBA/HBD a | Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) |
|---|---|---|---|---|---|
| 1 | TPMPBr/AA b | 25 | 16 | >99 | 96 |
| 2 | TPMPBr/AA | 60 | 4 | >99 | 95 |
a HBA = Hydrogen Bond Acceptor; HBD = Hydrogen Bond Donor. b TPMPBr/AA = Triphenylmethylphosphonium bromide/Acetic acid. c TPMPBr/EG = Triphenylmethylphosphonium bromide/Ethylene glycol. Data adapted from the optimization of the Nazarov cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one. mdpi.com
Radical-Mediated Amine Cyclization
Radical-mediated cyclization offers a powerful method for the construction of nitrogen-containing heterocycles. These reactions typically involve the formation of a nitrogen- or carbon-centered radical, which then undergoes an intramolecular cyclization to form the piperidine ring.
One notable approach is the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, which yields 2,4-disubstituted piperidines. The diastereoselectivity of this reaction is highly dependent on the radical initiator and reducing agent used. For instance, cyclization using tributyltin hydride typically results in modest diastereoselectivity. However, a significant enhancement in diastereoselectivity has been observed when tris(trimethylsilyl)silane is employed. This improvement is attributed to a cascade process that involves the selective rearrangement of the minor stereoisomer. organic-chemistry.org
Another strategy involves a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. This method is effective for producing various piperidines, although the formation of a linear alkene as a by-product can occur due to a competitive 1,5-hydrogen transfer process. nih.gov The combination of photoredox, cobaloxime, and amine catalysis can also facilitate the radical cyclization of aldehydes with pendant alkenes, leading to various 5-, 6-, and 7-membered rings under mild conditions. organic-chemistry.org
| Precursor Type | Catalyst/Reagent | Key Features | Diastereomeric Ratio (trans:cis) | Ref |
| 7-substituted-6-aza-8-bromooct-2-enoates | tris(trimethylsilyl)silane | High diastereoselectivity due to rearrangement of minor isomer. | Up to >99:1 | organic-chemistry.org |
| Linear amino-aldehydes | Cobalt(II) catalyst | Effective for piperidine formation; potential for alkene by-product. | Not specified | nih.gov |
| Aldehydes with pendant alkenes | Photoredox/Cobaloxime/Amine | Mild conditions, alkene transposition. | Not specified | organic-chemistry.org |
Photochemical Cycloaddition Strategies
Photochemical reactions, particularly cycloadditions, provide a direct route to cyclic systems, including the precursors for 4-piperidinones. These reactions utilize light to promote the formation of strained ring systems that can be further elaborated.
The [2+2] photocycloaddition is a widely used method for constructing four-membered rings. researchgate.net In the context of piperidinone synthesis, 5,6-dihydro-4-pyridones can undergo photochemical [2+2] cycloaddition with olefins that are activated by electron-withdrawing groups. This reaction forms a bicyclic system that incorporates the core piperidinone structure.
Similarly, the [4+4] photocycloaddition of 2-pyridone derivatives is a powerful strategy for building eight-membered rings in a single step, which can serve as complex scaffolds for further synthesis. wikipedia.org The intermolecular photo-[4+4]-cycloaddition between different 2-pyridone derivatives can be highly selective. For example, the reaction between 4-methoxy-2-pyridone and N-butyl-2-pyridone yields a specific tricyclic cross-product. This reaction is notable for creating a complex structure with four stereogenic centers from simple aromatic precursors in one step. nih.gov
| Reaction Type | Reactants | Product Type | Key Features | Ref |
| [2+2] Cycloaddition | 5,6-Dihydro-4-pyridone, Activated Olefin | Bicyclic Piperidinone Adduct | Forms a four-membered ring fused to the piperidinone. | researchgate.net |
| [4+4] Cycloaddition | 4-methoxy-2-pyridone, N-butyl-2-pyridone | Tricyclic Diazatricyclododecane | Selective cross-cycloaddition, creates four stereocenters. | nih.gov |
Aza-Prins Cyclization
The aza-Prins cyclization is an efficient and versatile method for synthesizing substituted piperidines. The reaction involves the cyclization of an alkene onto an iminium ion, which is typically formed from the condensation of a homoallylic amine and an aldehyde, followed by nucleophilic trapping. researchgate.net
This methodology allows for the diastereoselective synthesis of a wide range of piperidine derivatives. For instance, the reaction can be promoted by various acid catalysts. The choice of catalyst and nucleophile can direct the reaction to form different 4-substituted piperidines, such as 4-halo or 4-hydroxy derivatives. Li et al. reported an aza-Prins cyclization of homoallylic amines with aldehydes promoted by an NHC-Cu(I) complex and ZrCl₄, which acts as a chloride source, to yield 4-chloropiperidines with good yields and diastereoselectivity. researchgate.net The reaction proceeds through a 6-endo-trig cyclization, forming a carbocation at the 4-position which is then trapped by the chloride ion.
The versatility of the aza-Prins cyclization makes it a valuable tool for constructing complex piperidine-containing scaffolds, including those that can be precursors to 2,5-disubstituted-4-piperidinones through subsequent oxidation.
| Reactants | Catalyst/Promoter | Nucleophile Source | Product | Key Features | Ref |
| Homoallylic amines, Aldehydes | NHC-Cu(I) complex, ZrCl₄ | ZrCl₄ | 4-Chloropiperidine derivatives | Good yields and diastereoselectivity under mild conditions. | researchgate.net |
| Homoallylic amine, Butanal | Trifluoroacetic acid (TFA) | Water | 4-Hydroxypiperidine | High diastereoselectivity. | youtube.com |
| Homoallylic aniline (B41778), DMSO/HCl | HCl | Chloride from HCl | 4-Chlorotetrahydropiperidine | Prince-type cyclization using DMSO/HCl as a formaldehyde equivalent. | youtube.com |
Enantioselective Annulation Reactions
The development of enantioselective methods for the synthesis of chiral piperidines is of high importance for medicinal chemistry. Enantioselective annulation reactions provide access to optically active piperidinone frameworks by constructing the ring system in an asymmetric fashion.
One powerful strategy involves the use of chiral auxiliaries derived from amino alcohols, such as phenylglycinol. Cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative leads to the formation of chiral oxazolopiperidone lactams. These intermediates allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring, enabling access to a wide array of enantiopure polysubstituted piperidines. researchgate.net This method has been successfully applied to the enantioselective synthesis of the piperidine alkaloid (−)-anabasine. rsc.org
Organocatalysis also offers a robust platform for enantioselective piperidinone synthesis. For example, an enantioselective formal [4+2]-annulation of chiral nitrogen-containing dipoles, generated in situ from the reaction of a chiral amine with specific acrylates, has been developed. This cascade reaction constructs complex spiro-fused piperidinone frameworks with high asymmetric induction. researchgate.net Furthermore, interrupting the classic Hofmann-Löffler-Freytag (HLF) reaction through a chiral copper-catalyzed δ C-H cyanation of acyclic amines provides enantioenriched δ-amino nitriles. These intermediates serve as valuable precursors for a variety of chiral piperidines following cyclization. nih.gov
| Strategy | Catalyst/Auxiliary | Intermediate | Product | Key Features | Ref |
| Cyclocondensation | (R)-Phenylglycinol (chiral auxiliary) | Chiral bicyclic lactam | Enantiopure 2-arylpiperidines | Enantiodivergent and diastereodivergent synthesis possible. | rsc.org |
| Formal [4+2] Annulation | Quinidine (organocatalyst) | Chiral nitrogen-containing dipole | Chiral spiro[isoxazole-quinolin]-5-ones | Creates three continuous stereocenters with high enantioselectivity. | researchgate.net |
| δ C-H Cyanation | Chiral Copper catalyst | Enantioenriched δ-amino nitrile | Chiral piperidines | Asymmetric variant of the HLF reaction; (5+1) disconnection. | nih.gov |
Green Chemistry Approaches in Piperidinone Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods for piperidinone synthesis. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency by employing alternative reaction media and energy sources.
Deep Eutectic Solvents (DES) as Reaction Media
Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional organic solvents. nih.gov They are typically mixtures of a quaternary ammonium salt (a hydrogen bond acceptor, HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point significantly lower than that of the individual components. researchgate.net Their advantages include low cost, low toxicity, biodegradability, and simple preparation. nih.gov
DESs have been successfully employed as reaction media and catalysts for multicomponent reactions (MCRs) to synthesize complex heterocyclic scaffolds. Ilangeswaran and colleagues developed a greener MCR for synthesizing polysubstituted piperidinones using a glucose-urea deep eutectic solvent. This approach aligns with green chemistry principles by utilizing a biodegradable and renewable solvent system. nih.gov The use of DESs can simplify reaction procedures and often leads to improved yields and easier product isolation. Moreover, some DESs can be recycled and reused, further enhancing the sustainability of the process. mdpi.com
| DES Components | HBA | HBD | Application | Advantages | Ref |
| Glucose-Urea | Urea | Glucose | Multicomponent synthesis of piperidinones. | Biodegradable, renewable, green solvent system. | nih.gov |
| Choline Chloride-Malonic Acid | Choline Chloride | Malonic Acid | Catalyst for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. | Recyclable, high yields, short reaction times. | mdpi.com |
| Choline Chloride-p-TsOH | Choline Chloride | p-Toluenesulfonic acid | Catalyst for multicomponent synthesis of benzofused heterocycles. | Recyclable, high yields, replaces hazardous acid catalysts. | mdpi.com |
Ultrasonic Irradiation Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, offers a versatile and green pathway for a variety of syntheses. ekb.eg Ultrasonic irradiation enhances reaction rates, leading to higher yields in shorter reaction times under milder conditions compared to conventional methods. scispace.com The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid, which creates localized "hot spots" with extremely high temperatures and pressures. ekb.eg
This technique has been effectively applied to the synthesis of piperidine-containing compounds. For example, ultrasound has been used to assist in the one-pot, four-component cyclocondensation reaction to produce polysubstituted 1,4-dihydropyridines in an aqueous medium. This method offers advantages such as short reaction times, excellent yields, and environmental benignity. rsc.org Similarly, the synthesis of various heterocycles from a piperidine-based precursor has been achieved using ultrasonic irradiation, demonstrating its utility in eco-friendly synthesis. nih.gov The use of ultrasound can significantly reduce the energy required for reactions and often minimizes the formation of by-products. scispace.com
| Reaction Type | Key Features of Ultrasonic Assistance | Comparison with Conventional Method | Ref |
| Four-component cyclocondensation for 1,4-dihydropyridines | Shorter reaction time, excellent yields, milder conditions, aqueous medium. | Conventional heating requires longer times and often organic solvents. | rsc.org |
| Synthesis of various heterocycles from piperidine scaffold | Reaction times reduced from hours to minutes, improved yields. | Conventional methods require drastic conditions or elongated reaction times. | scispace.comnih.gov |
| Catalyst-free synthesis of dihydroquinolines | Reaction in water completed in 1 hour with 96% yield. | Silent conditions in water required 4 hours for 80% yield. | nih.gov |
Synthesis of N-Substituted 4-Piperidinone, 2,5-dimethyl- Derivatives
The introduction of substituents onto the nitrogen atom of the 4-piperidone ring is a crucial step in the synthesis of a wide array of biologically active compounds and chemical probes. The primary methods for achieving this transformation involve the nucleophilic attack of the secondary amine nitrogen on an appropriate electrophile or through reductive amination processes.
N-Alkylation
Direct N-alkylation is a common method for introducing alkyl groups onto the piperidine nitrogen. This reaction typically involves the treatment of the parent piperidone with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The base, often a carbonate salt like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (Et₃N), serves to deprotonate the secondary amine, increasing its nucleophilicity towards the alkylating agent. The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. While this method is straightforward, it can sometimes be complicated by overalkylation, especially with highly reactive alkylating agents.
Reductive amination, also known as reductive alkylation, offers a powerful alternative to direct alkylation and is widely used for preparing secondary and tertiary amines. evitachem.comrsc.org This one-pot reaction involves the condensation of the secondary amine of the piperidone with an aldehyde or ketone to form an intermediate iminium ion. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated product. evitachem.com
A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the carbonyl group of the starting materials. rsc.org Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently employed for this purpose, as they are less reactive towards aldehydes and ketones under neutral or mildly acidic conditions. rsc.org This selectivity prevents the reduction of the ketone at the 4-position of the piperidone ring and avoids the issue of multiple alkylations often seen with direct alkylation methods. rsc.org
N-Arylation and N-Acylation
The introduction of aryl or acyl groups at the nitrogen position can also be achieved through various synthetic protocols. N-arylation can be accomplished via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination reactions, which couple the piperidone with an aryl halide.
N-acylation is typically more straightforward and involves reacting the 2,5-dimethyl-4-piperidinone with an acylating agent such as an acid chloride or an acid anhydride. These reactions are often carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, which neutralizes the acid byproduct (e.g., HCl) generated during the reaction. This method is highly efficient for producing N-acylpiperidones, which are important intermediates in pharmaceutical synthesis.
Due to the absence of specific examples in the searched literature for 2,5-dimethyl-4-piperidinone, a data table of specific derivatives and their synthetic conditions cannot be provided. The methodologies described above represent the general and standard approaches for the N-substitution of 4-piperidone scaffolds.
Mechanistic Investigations of 4 Piperidinone, 2,5 Dimethyl Transformations
Detailed Reaction Pathways of Multi-Component Syntheses
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like substituted piperidones from simple starting materials. nuph.edu.ua The synthesis of piperidone scaffolds can be achieved through a variety of MCRs, often involving a cascade of reactions such as Knoevenagel condensation, Michael addition, and Mannich reactions. nih.govresearchgate.net
A common pathway for the synthesis of related polysubstituted piperidinones involves the reaction of aldehydes, amines, and ketones. nuph.edu.ua In a typical sequence for forming a piperidone ring, ammonium (B1175870) acetate (B1210297) often serves as the nitrogen source. nih.govresearchgate.netresearchgate.net The process can be initiated by a Knoevenagel condensation, followed by a Michael addition and a Mannich reaction, culminating in an intramolecular cyclization to form the piperidine (B6355638) ring. researchgate.nethse.ru For instance, the reaction between an aromatic aldehyde, a Michael acceptor, and ammonium acetate can proceed through a domino sequence of Michael addition, Mannich reaction, and cyclization to yield a highly substituted piperidinone. researchgate.nethse.ru
One proposed mechanism involves the following key steps:
Michael Addition: An initial Michael addition of an enolate or a related nucleophile to an α,β-unsaturated system. hse.ru
Mannich Reaction: The resulting intermediate then undergoes a Mannich reaction with an aldehyde and ammonia (B1221849) (from ammonium acetate). researchgate.nethse.ru
Intramolecular Cyclization: The final step is an intramolecular cyclization of the Mannich product to form the heterocyclic piperidinone ring. hse.ru
These MCRs are advantageous due to their simplicity, the availability of starting materials, and the reduction in the number of synthetic steps and solvent usage. hse.ru The specific pathway and intermediates can vary depending on the substrates and reaction conditions. For example, in some syntheses, a key 2-hydroxypiperidine intermediate has been isolated, which subsequently dehydrates to form a more stable tetrahydropyridine (B1245486). researchgate.net
| Reaction Step | Description | Key Intermediates |
|---|---|---|
| Knoevenagel Condensation | Condensation of an aldehyde with an active methylene (B1212753) compound. | Benzylidenemalononitriles |
| Michael Addition | Addition of a nucleophile to an α,β-unsaturated carbonyl compound. hse.ru | Michael adduct A hse.ru |
| Mannich Reaction | Aminoalkylation of an acidic proton located alpha to a carbonyl group. researchgate.net | Intermediate B hse.ru |
| Cyclization | Intramolecular reaction to form the piperidine ring. researchgate.net | 2-Hydroxypiperidine researchgate.net |
Stereoselectivity in Cyclization Mechanisms
Stereoselectivity is a critical aspect of piperidinone synthesis, as the biological activity of the final product often depends on the specific stereochemistry. The formation of 2,5-dimethyl-4-piperidone results in cis and trans isomers, and controlling this stereoselectivity is a key challenge.
During multi-component syntheses of polysubstituted piperidones, high diastereoselectivity is often observed, with the formation of a single diastereomer being reported in several cases. nih.govexlibrisgroup.com The stereochemical outcome is determined during the cyclization step, where the substituents adopt the most thermodynamically stable conformation. hse.ru In many aza-Prins cyclizations, a chair-like transition state is proposed, which directs the stereoselectivity of the reaction. mdpi.com For example, in the synthesis of 2,6-disubstituted piperidines, the trans isomer is often favored due to steric hindrance, which makes an axial nucleophilic attack less favorable. mdpi.com
Radical cyclization is another method where stereoselectivity is important. In the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to form 2,4,5-trisubstituted piperidines, only two of the four possible diastereoisomers are typically formed. nih.gov The diastereomeric ratio can be quite high, indicating significant facial selectivity in the cyclization step. nih.gov The stability of the intermediate radical and the transition state geometry play crucial roles in determining the final stereochemistry.
The use of chiral catalysts or auxiliaries can induce enantioselectivity. For instance, organocatalyzed intramolecular aza-Michael reactions have been used to produce enantiomerically enriched substituted piperidines. mdpi.comnih.gov The ratio of catalysts can be a key factor in controlling the isomerization of the final product. mdpi.comnih.gov
| Reaction Type | Stereochemical Control Element | Observed Selectivity | Reference |
|---|---|---|---|
| Multi-component Reaction | Thermodynamic stability of intermediates | High diastereoselectivity, often a single diastereomer | nih.govexlibrisgroup.com |
| Aza-Prins Cyclization | Chair-like transition state | Trans-selectivity due to steric hindrance | mdpi.com |
| Radical Cyclization | Transition state geometry and radical stability | Diastereomeric ratios up to 40:1 | nih.gov |
| Organocatalyzed Aza-Michael Reaction | Chiral organocatalyst | Enantiomerically enriched products | mdpi.comnih.gov |
Intramolecular Rearrangement Mechanisms
Intramolecular rearrangements can be a key feature in the synthesis and transformation of piperidine derivatives. One notable rearrangement is the Favorskii rearrangement, which typically involves the treatment of α-halo ketones with a base to yield carboxylic acid derivatives, often with ring contraction. ddugu.ac.inwikipedia.org While the classic Favorskii rearrangement leads to a ring-contracted product, related mechanisms, such as the quasi-Favorskii rearrangement, can occur without the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgnih.gov In this variant, a concerted collapse of a tetrahedral intermediate occurs with the migration of a neighboring carbon and expulsion of the halide. wikipedia.org
An aza-quasi-Favorskii rearrangement has also been proposed, where a nitrogen atom is part of the migrating system, leading to the formation of highly substituted aziridines from O-sulfonyl oximes and enolates. nih.gov This process is believed to be a concerted, asynchronous rearrangement. nih.gov
Other intramolecular rearrangements can also occur. For example, reductive ring-opening of chromano–piperidine-fused isoxazolidines can lead to a tandem intramolecular rearrangement, ultimately forming a chromene-3-carboxamide derivative. researchgate.net Such rearrangements highlight the complex reactivity of the piperidine scaffold and the potential for accessing diverse molecular architectures.
Hydration and Dehydration Processes of the Carbonyl Group
The carbonyl group of 4-piperidinone is susceptible to hydration, forming a geminal diol. This process is an equilibrium that can be influenced by factors such as pH, solvent, and the presence of substituents on the piperidine ring. The formation of 4-piperidone (B1582916) hydrate (B1144303) hydrochloride is a common starting material in various syntheses. nih.govdiva-portal.org
Dehydration of piperidinol intermediates is a crucial step in many synthetic routes to piperidines and their derivatives. For example, the acid-promoted dehydration of a 1,3-dimethyl-4-arylpiperidinol can lead to a mixture of tetrahydropyridine isomers. acs.org The regioselectivity of this elimination can be challenging to control. To achieve specific olefin isomers, alternative methods like the thermal elimination of carbonate derivatives have been developed, which proceed through a "cis-dehydration" mechanism. acs.org
The stability of hydrates of related compounds, such as methylpiperidines, has been studied in the context of clathrate hydrate formation, where they can act as water-soluble hydrate formers. semnan.ac.ir Thermodynamic models have been developed to predict the stability conditions of these hydrates. semnan.ac.ir
Radical Intermediates in Piperidinone Formation
Radical-mediated reactions provide a powerful tool for the synthesis of piperidine rings. These reactions often involve the formation of nitrogen- or carbon-centered radicals that undergo intramolecular cyclization. mdpi.comnih.gov
One approach involves the photoredox-catalyzed generation of an aryl radical from an aryl halide. nih.gov This radical can then undergo a regioselective cyclization to form a spirocyclic piperidine. nih.gov The mechanism is proposed to involve a single-electron transfer (SET) from a photoredox catalyst to the aryl halide, generating the key radical species. nih.gov
Another strategy is the Hofmann–Löffler–Freytag (HLF) reaction, which can be used to synthesize piperidines through a radical-mediated C-H amination. pharma.hracs.org This reaction typically proceeds through an N-centered radical, which undergoes a 1,5- or 1,6-hydrogen atom transfer (HAT) to generate a C-centered radical, followed by cyclization. mdpi.compharma.hr While 1,5-HAT leading to pyrrolidines is often favored, conditions can be tuned to promote 1,6-HAT and the formation of piperidines. pharma.hracs.org Visible light initiation in the presence of an iodine catalyst has been shown to selectively favor piperidine formation by altering the reaction pathway towards a free-radical-promoted mechanism. acs.org
The use of cobalt catalysts can also mediate the intramolecular cyclization of linear amino-aldehydes via radical pathways. mdpi.comnih.gov However, a competing 1,5-H-transfer can sometimes lead to the formation of linear alkene byproducts. mdpi.comnih.gov
| Radical Generation Method | Key Radical Intermediate | Cyclization Type | Reference |
|---|---|---|---|
| Photoredox Catalysis | Aryl radical | Regioselective exo-cyclization | nih.gov |
| Hofmann–Löffler–Freytag (HLF) Reaction | N-centered and C-centered radicals | 1,6-Hydrogen Atom Transfer (HAT) | pharma.hracs.org |
| Cobalt Catalysis | Radical from amino-aldehyde | Intramolecular cyclization | mdpi.comnih.gov |
Stereochemical and Conformational Aspects of 4 Piperidinone, 2,5 Dimethyl Systems
Conformational Analysis of the Piperidinone Ring
The six-membered piperidinone ring is not planar and, like cyclohexane, adopts various non-planar conformations to relieve ring strain. The most stable of these are typically chair conformations.
Chair Conformations and Their Preferences
The 2,5-dimethyl-4-piperidinone system can exist as cis and trans isomers, each with preferred chair conformations.
Trans Isomers: For the trans isomers of N-substituted 2,5-dimethyl-4-piperidones (with substituents like H, CH₃, and CH₂C₆H₅), proton magnetic resonance (PMR) spectral analysis has shown that they predominantly exist in a chair conformation where the N-substituent and the methyl groups at positions 2 and 5 are all in the equatorial orientation (1e, 2e, 5e). iaea.orgosti.gov This arrangement minimizes steric interactions, leading to greater stability. The hydrobromide salt of trans-2,5-dimethyl-4-piperidone also favors this conformation. iaea.orgosti.gov
Cis Isomers: The cis isomers are conformationally more flexible and exist in an equilibrium between two chair forms: one with the N-substituent axial and the methyl groups at C2 and C5 in equatorial and axial positions, respectively (1a, 2e, 5a), and another with the N-substituent axial, the C2-methyl axial, and the C5-methyl equatorial (1a, 2a, 5e). iaea.orgosti.gov The equilibrium between these two chair conformations is influenced by the size of the substituent on the nitrogen atom. iaea.orgosti.gov
The position of the equilibrium between the isomers of 2,5-dimethyl-4-piperidone has been determined to be 89.5% trans and 10.5% cis. researchgate.net For 1-benzoyl-2,5-dimethyl-4-piperidone, the equilibrium is 89.8% cis and 10.2% trans, with the preferred conformations being 2a, 5e, and 2a, 5a. researchgate.net
Skew-Boat Conformations
While chair conformations are generally more stable, certain substitution patterns can favor non-chair forms like the skew-boat conformation. A notable example is the trans-1-t-butyl-2,5-dimethyl-4-piperidone, where PMR analysis has established a preferred skew-boat conformation. mdma.chresearchgate.net This preference is attributed to the avoidance of severe steric interactions between the bulky t-butyl group on the nitrogen and the methyl group at the C-2 position that would be present in a chair conformation. mdma.chresearchgate.net The destabilization of chair conformations by such interactions is a known phenomenon in substituted cyclohexanone (B45756) systems as well. mdma.ch
Influence of Substituents on Ring Conformation
Substituents on the nitrogen atom and the piperidinone ring play a crucial role in dictating the conformational preferences.
N-Substituents: As mentioned earlier, the size of the N-substituent in cis-2,5-dimethyl-4-piperidones influences the equilibrium between the two chair conformations. iaea.orgosti.gov An increase in the size of the N-substituent shifts the equilibrium toward the chair form with an axial N-substituent, an axial C2-methyl, and an equatorial C5-methyl (C2 conformation). iaea.orgosti.gov For N-substituted trans-2,5-dimethyl-4-piperidones with isopropyl and s-butyl groups, the preferred conformation remains the chair form. mdma.chresearchgate.net However, a bulky t-butyl group forces the ring into a skew-boat conformation. mdma.chresearchgate.net
Ring Substituents: In general, 2,6-disubstituted piperidin-4-ones tend to adopt a chair conformation. jksus.org However, the nature of these substituents can lead to deviations. For instance, N-benzoylation of 2,6-diaryl-3,5-dimethylpiperidin-4-ones can lead to a flattening at the nitrogen end of the ring. niscpr.res.in
The introduction of an electron-withdrawing nitroso group at the nitrogen atom can significantly alter the ring's conformation, sometimes leading to an equilibrium mixture of boat forms. ias.ac.in
Diastereoselective Control in Synthesis
Achieving control over the relative stereochemistry at multiple chiral centers is a key challenge in the synthesis of substituted piperidones. Various strategies have been developed to achieve diastereoselective synthesis of 2,5-dimethyl-4-piperidinone analogs.
One approach involves the diastereoselective intramolecular Mannich reaction using planar chiral iron dienal complexes to produce optically pure 2,4-disubstituted piperidines. rsc.org Another method is the imino Diels-Alder reaction of 2-amino-1,3-butadienes, which allows for the stereoselective synthesis of 4-piperidone (B1582916) derivatives. acs.org
The reduction of the carbonyl group in 2,5-dimethyl-4-piperidone can also proceed with diastereoselectivity. For example, the reduction of cis-1-benzoyl-2,5-dimethyl-4-piperidone followed by debenzoylation yielded the fourth, previously unknown, isomer of 2,5-dimethyl-4-piperidol. researchgate.net
Furthermore, multicomponent reactions have been developed for the highly diastereoselective synthesis of polysubstituted 2-piperidinones with multiple stereogenic centers. researchgate.net For instance, a four-component reaction of benzylidenemalononitriles, dialkyl malonates, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) provides a convenient route to these complex structures. researchgate.net
Enantioselective Synthesis and Chiral Induction
The synthesis of specific enantiomers of 2,5-dimethyl-4-piperidinone and its derivatives is of significant interest due to the different biological activities often exhibited by different enantiomers. google.com
One method for preparing optically active forms of trans-2,5-dimethylpiperidone-4 involves reacting the methiodide of a 2-substituted piperidone-4 with an optically active α-phenylethylamine. google.com The resulting mixture of diastereomeric N-(α-phenylethyl)-2,5-dimethylpiperidone-4 isomers can be separated, and each isomer can then be subjected to hydrogenolysis to yield the desired optically active trans-2,5-dimethylpiperidone-4. google.com
Asymmetric synthesis of substituted piperidines can also be achieved through various catalytic methods. For example, the enantioselective synthesis of 2-aryl-4-piperidones has been accomplished via a rhodium/phosphoramidite-catalyzed conjugate addition of arylboroxines to 2,3-dihydro-4-pyridones. researchgate.net This method provides access to both enantiomers in high yield and with excellent enantioselectivity. researchgate.net
Chiral induction has also been demonstrated in the 1,3-dipolar cycloaddition of stabilized azomethine ylides with chiral dipolarophiles derived from N-[(S)-(-)-methylbenzyl]-4-piperidone, leading to enantiomerically pure spirooxindolopyrrolidine-grafted piperidones. mdpi.com
Stereoisomer Differentiation and Configuration Assignment
Distinguishing between the different stereoisomers of 2,5-dimethyl-4-piperidinone and assigning their absolute and relative configurations are crucial steps, typically accomplished using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for conformational analysis. iaea.orgosti.gov The coupling constants between adjacent protons provide information about their dihedral angles, which in turn helps to determine the ring conformation and the orientation of substituents. iaea.orgosti.gov For example, the analysis of PMR spectra of cis and trans isomers of N-substituted 2,5-dimethyl-4-piperidones allowed for the determination of their preferred conformations and the equilibrium between different chair forms in the cis isomers. iaea.orgosti.gov ¹³C NMR spectroscopy also provides valuable information for conformational analysis of piperidine (B6355638) rings. acs.org
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and configuration of molecules. This technique has been used to confirm the chair conformation and the equatorial orientation of substituents in various N-benzyl piperidones. researchgate.net
Mass Spectrometry: The fragmentation patterns in mass spectrometry can sometimes be used to infer stereochemical information. The relative abundance of certain fragment ions can be characteristic of a particular isomer. researchgate.net
The combination of these techniques allows for a comprehensive understanding of the complex stereochemistry of 2,5-dimethyl-4-piperidinone systems.
Derivatization Strategies and Functional Group Transformations of 4 Piperidinone, 2,5 Dimethyl
Modifications at the Carbonyl Group (C-4)
The ketone functionality at the C-4 position is the most reactive site for nucleophilic addition and condensation reactions, serving as a primary hub for introducing structural diversity.
The carbonyl group of 2,5-dimethyl-4-piperidinone readily undergoes condensation reactions with nitrogen-based nucleophiles. Reaction with hydroxylamine hydrochloride typically yields the corresponding oxime. Similarly, condensation with thiosemicarbazide produces 4-thiosemicarbazone derivatives. These reactions are generally acid-catalyzed and involve the formation of a Schiff base. Thiosemicarbazones, in particular, are of significant interest due to their coordination chemistry and wide range of biological activities, including antitumor and antibacterial properties.
The general synthetic approach involves refluxing the piperidinone with thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acid.
Table 1: Examples of Condensation Reactions at C-4
| Reactant | Product Type | General Conditions |
|---|---|---|
| Hydroxylamine (NH₂OH) | Oxime | Ethanolic solution, reflux |
| Thiosemicarbazide (NH₂NHC(S)NH₂) | Thiosemicarbazone | Ethanolic solution, acid catalyst, reflux |
The C-4 carbonyl carbon is an ideal anchor point for the construction of spirocyclic systems, where two rings share a single common atom. These complex, three-dimensional structures are of great interest in drug discovery. The synthesis of spiro heterocycles from 2,5-dimethyl-4-piperidinone can be achieved through various multicomponent reactions or cycloaddition strategies.
For instance, 1,3-dipolar cycloaddition reactions involving azomethine ylides (generated in situ from the condensation of an amino acid like sarcosine with an aldehyde) with an exocyclic double bond adjacent to the piperidinone core can yield spiro-pyrrolidine derivatives. Another common approach is the reaction of the piperidinone with bifunctional reagents. For example, reaction with thiosemicarbazide can lead to the formation of spiro-thiadiazolines, while reaction with ethylenediamine can yield spiro-diazacycloalkanes.
Table 2: Selected Spiro Heterocycles Synthesized from Piperidinone Precursors
| Reaction Type | Reagents | Resulting Spiro Ring |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Isatin, Sarcosine, Knoevenagel Adduct | Spiro[indoline-3,2'-pyrrolidine] |
| Condensation/Cyclization | Thiosemicarbazide | Spiro[piperidine-4,5'-thiadiazole] |
| Condensation/Cyclization | Ethylenediamine | Spiro[piperidine-4,2'-imidazolidine] |
The reduction of the C-4 carbonyl group to a hydroxyl group affords the corresponding 2,5-dimethyl-4-piperidinols. This transformation is a fundamental step in the synthesis of many biologically active piperidine (B6355638) alkaloids and their analogs. The choice of reducing agent can influence the stereochemical outcome of the reaction, leading to the formation of either cis or trans isomers with respect to the substituents on the piperidine ring.
Commonly used reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereoselectivity is governed by the steric hindrance presented by the axial methyl groups at C-2 and C-5, which typically directs the hydride attack from the less hindered equatorial face, leading to the formation of the axial alcohol as the major product.
N-Substitution Reactions
The secondary amine at the N-1 position of the 2,5-dimethyl-4-piperidinone ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's physicochemical properties. Standard reactions targeting the nitrogen atom include N-alkylation, N-acylation, and N-sulfonylation.
N-alkylation can be achieved using alkyl halides in the presence of a base. Aza-Michael reactions with α,β-unsaturated compounds like acrylonitrile or acrylates provide another route for N-functionalization. N-acylation with acyl chlorides or anhydrides yields N-acylpiperidones, while reaction with sulfonyl chlorides affords N-sulfonylpiperidones. These reactions are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. For example, N-substituted piperidones are often synthesized as precursors for more complex molecules, including analogs of pharmaceuticals.
Functionalization at C-2 and C-5 Positions
While the prompt specifies functionalization at the C-2 and C-5 positions, it is important to note that for 2,5-dimethyl-4-piperidinone, these positions are quaternary carbons bearing methyl groups. Direct C-H functionalization at these specific ring positions is not feasible. Instead, functionalization typically occurs at the adjacent C-3 and C-6 methylene (B1212753) positions, which are alpha to the carbonyl and the nitrogen, respectively, or on the methyl groups themselves.
However, in the broader context of piperidine chemistry, C-2 functionalization is a known strategy. For a generic piperidine ring, C-H functionalization at the C-2 position is electronically favored because the nitrogen atom can stabilize the build-up of positive charge during the reaction. This can be achieved using rhodium-catalyzed C-H insertion reactions. For the specific 2,5-dimethyl substrate, derivatization would more practically involve reactions of the enolate formed by deprotonation at the C-3 position. The resulting enolate can react with various electrophiles to introduce substituents alpha to the carbonyl group.
Preparation of Curcumin (B1669340) Analogs with a Piperidinone Core
Curcumin, a natural compound from turmeric, has attracted significant interest for its biological activities, but its therapeutic use is limited by poor bioavailability. To overcome this, synthetic analogs incorporating a 4-piperidone (B1582916) core in place of the central β-diketone moiety of curcumin have been developed. These analogs often exhibit enhanced stability and biological activity.
The synthesis of these curcumin analogs is typically achieved through a base-catalyzed Claisen-Schmidt condensation. In this reaction, 2,5-dimethyl-4-piperidinone undergoes a double aldol (B89426) condensation with two equivalents of a substituted aromatic aldehyde. The reaction is often carried out using a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent. Microwave-assisted synthesis has also been employed to accelerate the reaction. This methodology allows for the creation
Synthesis of Other Fused and Polycyclic Systems Incorporating 4-Piperidinone, 2,5-dimethyl-
The rigid scaffold of 2,5-dimethyl-4-piperidinone serves as a versatile starting material for the construction of more complex molecular architectures, including fused and polycyclic systems. These derivatization strategies are crucial in medicinal chemistry for accessing novel chemical space and developing compounds with unique three-dimensional structures. The carbonyl group and the adjacent α-methylene positions of the piperidinone ring are the primary sites for transformations that lead to the annulation of new rings. Key strategies include condensation reactions with binucleophilic reagents to form fused heterocycles and multi-component reactions to generate spirocyclic systems.
Fused Heterocyclic Systems
The synthesis of fused heterocyclic systems from 2,5-dimethyl-4-piperidinone typically involves the reaction of the ketone with a reagent containing two nucleophilic centers, leading to a condensation and subsequent cyclization reaction. This approach allows for the construction of various bicyclic systems where the piperidine ring is fused to another heterocyclic ring, such as a thiophene, pyrazole, or pyrimidine.
One notable method is the Gewald three-component reaction , a well-established route for synthesizing 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In this reaction, a ketone, an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur react in the presence of a base. When applied to a cyclic ketone such as N-substituted 2,5-dimethyl-4-piperidinone, this reaction yields a thieno[2,3-c]pyridine derivative. The process begins with a Knoevenagel condensation between the piperidinone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization. thieme-connect.com This method is highly efficient for creating thiophene-fused piperidine scaffolds.
Another common strategy is the formation of fused pyrazoles through condensation with hydrazine and its derivatives. researchgate.net The reaction of 2,5-dimethyl-4-piperidinone with hydrazine hydrate (B1144303) would lead to the formation of a pyrazolo[4,3-c]pyridine system. The initial step is the formation of a hydrazone at the C4 position, followed by an intramolecular cyclization and aromatization to yield the fused bicyclic heterocycle. nih.gov
Similarly, fused pyrimidines can be synthesized by reacting the piperidinone core with compounds like urea, thiourea, or amidines. These reactions result in the formation of pyrido[4,3-d]pyrimidine derivatives, which are scaffolds of significant interest in drug discovery. nih.govnih.gov
The following table summarizes various synthetic strategies for creating fused heterocyclic systems from 2,5-dimethyl-4-piperidinone derivatives.
| Starting Material | Reagents | Reaction Type | Resulting Fused System | Key Features |
| N-Alkyl-2,5-dimethyl-4-piperidinone | 1. Malononitrile2. Elemental Sulfur (S₈)3. Base (e.g., Morpholine) | Gewald Reaction | 2-Amino-thieno[2,3-c]pyridine | Efficient one-pot, three-component reaction for creating a fused thiophene ring. thieme-connect.com |
| N-Alkyl-2,5-dimethyl-4-piperidinone | Hydrazine Hydrate (H₂NNH₂·H₂O) | Condensation / Cyclization | Pyrazolo[4,3-c]pyridine | Forms a fused five-membered pyrazole ring. nih.gov |
| N-Alkyl-2,5-dimethyl-4-piperidinone | Urea (H₂NCONH₂) or Guanidine | Cyclocondensation | Pyrido[4,3-d]pyrimidine | Creates a fused six-membered pyrimidine ring system. nih.gov |
| N-Alkyl-2,5-dimethyl-4-piperidinone | 2-Aminobenzamide | Friedländer Annulation | Pyrido[4,3-b]quinoline | Acid-catalyzed condensation leading to a fused quinoline system. |
Spirocyclic and Other Polycyclic Systems
Beyond fused systems, 2,5-dimethyl-4-piperidinone is a valuable precursor for synthesizing spirocyclic compounds, where a single carbon atom (the spiro atom) is part of both rings. These compounds have a distinct three-dimensional geometry. A primary route to spirocycles involves reactions that target the C4 carbonyl carbon.
A widely used approach is the synthesis of spirooxindoles , a privileged scaffold in medicinal chemistry. nih.gov This can be achieved through a Knoevenagel condensation of the 2,5-dimethyl-4-piperidinone with an isatin derivative (1H-indole-2,3-dione), which generates an intermediate that can undergo further cyclization reactions, such as a [3+2] cycloaddition, to form a complex spiro-pyrrolidine oxindole system. nih.govmdpi.com
Three-component reactions are particularly effective for building spirocyclic frameworks. For instance, the reaction of an arylamine, isatin, and 2,5-dimethyl-4-piperidinone (acting as the cyclic ketone component) can yield novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org These reactions often proceed through a cascade of condensation and cyclization steps to rapidly build molecular complexity from simple precursors.
The table below outlines examples of synthetic routes to polycyclic systems incorporating the 2,5-dimethyl-4-piperidinone core.
| Starting Material | Reagents | Reaction Type | Resulting Polycyclic System | Key Features |
| N-Alkyl-2,5-dimethyl-4-piperidinone | 1. Isatin2. Amino Acid (e.g., Sarcosine)3. Alkyne | [3+2] Cycloaddition | Spiro[piperidine-4,3'-pyrrolidin]-oxindole | A multi-component reaction forming a spiro-pyrrolidine ring linked to an oxindole. rsc.org |
| N-Alkyl-2,5-dimethyl-4-piperidinone | 1. Arylamine2. Isatin3. Acetic Acid | Three-Component Reaction | Spiro[dihydropyridine-oxindole] | Forms a spirocyclic system containing both piperidine and dihydropyridine rings fused to an oxindole. beilstein-journals.org |
Catalytic Approaches in 4 Piperidinone, 2,5 Dimethyl Synthesis and Reactions
Organocatalysis in Stereoselective Transformations
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral piperidine (B6355638) frameworks, offering an alternative to metal-based catalysts. mdpi.com These reactions are often lauded for their operational simplicity and environmentally friendly nature. mdpi.com
A notable application of organocatalysis is the enantioselective synthesis of piperidine derivatives through intramolecular aza-Michael reactions. For instance, the combination of a quinoline-based organocatalyst with trifluoroacetic acid as a co-catalyst has been shown to produce enantiomerically enriched 2,5-disubstituted protected piperidines in good yields. mdpi.comnih.gov This approach highlights the ability of organocatalysts to control stereochemistry during the formation of the piperidine ring.
L-proline, a readily available and inexpensive amino acid, has been effectively utilized as an organocatalyst in the synthesis of substituted piperidin-4-ones. researchgate.net The L-proline catalyzed Mannich reaction involving a ketone, an aromatic aldehyde, and ammonia (B1221849) can lead to the formation of 3-substituted 2,6-diarylpiperidin-4-ones with significantly improved yields compared to non-catalyzed reactions. researchgate.net The efficiency of proline is attributed to the formation of enamine intermediates with the ketone starting material. researchgate.net
Furthermore, organocatalytic strategies have been developed for the asymmetric synthesis of complex spirocyclic piperidones. mdpi.com These methods can generate multiple stereogenic centers with high levels of enantio- and diastereoselectivity. mdpi.com For example, a one-pot, two-step organocatalytic asymmetric synthesis involving a Wolff rearrangement–amidation–Michael–hemiaminalization sequence has been successfully employed to create chiral spirocyclic piperidones. mdpi.com
Table 1: Organocatalytic Approaches to Piperidone Synthesis
| Catalytic System | Reaction Type | Key Features |
| Quinoline Organocatalyst / Trifluoroacetic Acid | Intramolecular aza-Michael reaction | Enantioselective synthesis of protected 2,5-disubstituted piperidines. mdpi.comnih.gov |
| L-Proline | Mannich reaction | Enhanced yields for 3-substituted 2,6-diarylpiperidin-4-ones. researchgate.net |
| Imidazolidinone catalyst / Benzoic Acid | Wolff rearrangement–amidation–Michael–hemiaminalization | Asymmetric synthesis of chiral spirocyclic piperidones. mdpi.com |
Transition Metal Catalysis
Transition metals play a pivotal role in a wide array of catalytic reactions for synthesizing and functionalizing the 2,5-dimethyl-4-piperidinone scaffold. These metals, including palladium, rhodium, nickel, copper, and cobalt, facilitate diverse transformations through various mechanistic pathways.
Palladium-Catalyzed Reactions
Palladium catalysts are instrumental in the synthesis of piperidine derivatives through various cyclization and coupling reactions. nih.gov For example, palladium-catalyzed hydrogenation has been utilized to access highly valuable fluorinated piperidines, a reaction that is effective even in the presence of air and moisture. mdpi.comnih.gov This method has proven suitable for substrates that are not amenable to rhodium catalysis. mdpi.comnih.gov
Palladium-catalyzed intramolecular hydroamination of alkenes, guided by directing groups like 8-aminoquinoline, provides a route to substituted piperidines. mdpi.com Additionally, palladium-catalyzed azide (B81097) reduction followed by cyclization is another effective strategy for constructing the piperidine ring. mdpi.comnih.gov
Table 2: Examples of Palladium-Catalyzed Reactions
| Reaction Type | Key Features |
| Hydrogenation | Synthesis of fluorinated piperidines, tolerant to air and moisture. mdpi.comnih.gov |
| Intramolecular Hydroamination | Synthesis of substituted piperidines using a directing group approach. mdpi.com |
| Azide Reduction/Cyclization | Formation of the piperidine ring from azide precursors. mdpi.comnih.gov |
Rhodium-Catalyzed Hydrogenation and Additions
Rhodium catalysts are particularly effective for the stereoselective hydrogenation of unsaturated piperidinone precursors. nih.gov For instance, rhodium(I) complexes with P-chiral bisphosphorus ligands have been used for the enantioselective asymmetric hydrogenation of aliphatic substrates. nih.gov The hydrogenation of substituted pyridines to form all-cis-(multi)fluorinated piperidines has been achieved using a rhodium(I) complex in a dearomatization/hydrogenation process. nih.gov
Furthermore, rhodium-catalyzed reactions have been employed in the synthesis of N-aryl piperidines from pyridinium (B92312) salts through a transfer hydrogenation process. liverpool.ac.uk This method provides an alternative to traditional C-N cross-coupling reactions. liverpool.ac.uk
Nickel-Catalyzed Cyclizations
Nickel catalysis offers efficient pathways for the construction of the piperidine ring through cyclization reactions. mdpi.comnih.gov Nickel-catalyzed cyclization of 1,7-ene-dienes has been shown to produce piperidine derivatives with high enantioselectivity. mdpi.com This method is particularly advantageous as magnesium and copper complexes, while also suitable, result in lower enantioselectivity. mdpi.com
Asymmetric nickel-catalyzed Mizoroki–Heck cyclizations of amide substrates have also been developed, providing access to complex enantioenriched polycyclic scaffolds that can include the piperidone motif. rsc.org This represents a significant advance in using amide C-N bond activation for enantioselective synthesis. rsc.org
Copper(I/II)-Catalyzed Reactions
Copper catalysts are versatile and have been employed in various reactions to synthesize piperidines. nih.gov Copper(I) and Copper(II) catalysts can facilitate intramolecular radical C-H amination/cyclization reactions. mdpi.com For example, a method involving a 1,6-hydrogen atom transfer has been developed for the synthesis of piperidines. mdpi.com
Chiral copper(II) catalysts have been used in the enantioselective cyanidation of fluorosubstituted amines, with the resulting aminonitriles undergoing cyclization to form chiral piperidines. mdpi.com Mechanistic studies have explored the role of copper in the intramolecular C-H amination, proposing a catalytic cycle involving Cu(I)/Cu(II) species. acs.org
Cobalt(II)-Catalyzed Radical Cyclization
Cobalt catalysts have been utilized in radical-mediated cyclizations to form the piperidine ring. A notable example is the intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst, which proceeds in good yields. mdpi.com This radical cyclization offers a direct method for constructing the piperidine skeleton, although the formation of a linear alkene byproduct can occur due to a competitive 1,5-H-transfer process. mdpi.com Radical trap experiments have been used to investigate the potential for radical intermediates in cobalt-catalyzed cross-coupling reactions. nih.gov
Iron-Catalyzed Reductive Amination
Iron-catalyzed reductive amination has emerged as a cost-effective and environmentally benign method for synthesizing piperidines. One notable strategy involves the intramolecular reductive amination of ω-amino fatty acids. In this approach, an iron complex catalyzes a cascade reaction where an amine condenses with a carboxylic acid, followed by cyclization and reduction. Phenylsilane (B129415) is a crucial component, acting as the reducing agent that facilitates the reduction of the intermediate piperidinone to the final piperidine product. mdpi.com
The reaction mechanism, as developed by Darcel and colleagues, highlights that phenylsilane promotes the formation and subsequent reduction of an imine, initiates the cyclization, and reduces the piperidinone intermediate, all catalyzed by an iron complex. mdpi.com This method is effective for creating various N-substituted pyrrolidines, piperidines, and azepanes. mdpi.comresearchgate.net The process often utilizes an N-heterocyclic carbene (NHC) ligated iron catalyst, such as Fe(CO)₄(IMes), under hydrosilylation conditions. researchgate.net While direct reductive amination of 2,5-dimethyl-4-piperidinone is not explicitly detailed, the successful reduction of piperidinone intermediates in these related syntheses demonstrates the viability of iron catalysts for this key transformation. mdpi.com More recent developments have also shown that cyclopentadienone (CPD) iron tricarbonyl complexes can serve as effective precatalysts for reductive aminations using dihydrogen. rsc.org
| Catalyst System | Reactants | Reducing Agent | Conditions | Product | Yield | Citation(s) |
| Iron Complex | ω-Amino Fatty Acids & Carbonyls | Phenylsilane | Heat | N-Substituted Piperidines | Moderate to Excellent | mdpi.comresearchgate.net |
| [(CPD)Fe(CO)₂(NCCH₃)] | rac-Citronellal & N-Methylbenzylamine | H₂ | 5 bar, Ethanol | N-Methyl-N-(3,7-dimethyloct-6-en-1-yl)benzylamine | - | rsc.org |
| Aquivion-Fe | Benzaldehyde & Benzylamine | NaBH₄ | CPME, 40°C then 0°C | Dibenzylamine | High | unimi.it |
This table presents examples of iron-catalyzed reductive amination relevant to the synthesis of substituted amines and piperidines.
Ruthenium(II)-Catalyzed Reductive Amination
Ruthenium(II) complexes are highly efficient catalysts for reductive amination, including processes that yield piperidine derivatives. A significant application is the double reductive amination of dialdehydes with anilines. Research by Jiang and others has demonstrated that using a [RuCl₂(p-cymene)]₂ catalyst with phenylsilane (PhSiH₃) as the reducing agent under neat conditions can produce various piperidine derivatives. doi.org
In this reaction, glutaric dialdehyde (B1249045) reacts with aniline (B41778) derivatives in a process that involves two reductive amination steps followed by a final cyclization to form the 1-phenylpiperidine (B1584701) structure. doi.org The methodology tolerates a range of functional groups, including halides and esters, on the aniline substrate. doi.org Although this specific example builds the piperidine ring rather than modifying a pre-existing one, it establishes the capability of Ru(II) catalysts to mediate the C-N bond formations and reductions inherent to the reductive amination of a ketone like 4-piperidinone. The broader utility of Ru(II) catalysts for the asymmetric reduction of ketones and imines is well-documented, suggesting their applicability for the stereoselective conversion of 2,5-dimethyl-4-piperidinone to its corresponding chiral amine. rsc.orgresearchgate.net
| Catalyst | Reactants | Reducing Agent | Conditions | Product | Yield | Citation(s) |
| [RuCl₂(p-cymene)]₂ | Glutaric dialdehyde & Aniline | PhSiH₃ | Neat, Room Temp. | 1-Phenylpiperidine | 79% | doi.org |
| [RuCl₂(p-cymene)]₂ | Glutaric dialdehyde & 4-Fluoroaniline | PhSiH₃ | Neat, Room Temp. | 1-(4-Fluorophenyl)piperidine | 75% | doi.org |
| [RuCl₂(p-cymene)]₂ | Glutaric dialdehyde & 4-Chloroaniline | PhSiH₃ | Neat, Room Temp. | 1-(4-Chlorophenyl)piperidine | 72% | doi.org |
| [RuCl₂(p-cymene)]₂ | Glutaric dialdehyde & 4-Bromoaniline | PhSiH₃ | Neat, Room Temp. | 1-(4-Bromophenyl)piperidine | 68% | doi.org |
Data from a study on the selective double reductive amination to form piperidine derivatives. doi.org
Enzymatic Strategies for Piperidone Synthesis
Biocatalysis offers highly selective and sustainable routes for synthesizing and modifying piperidine structures. These enzymatic strategies can be broadly categorized into methods that construct the piperidone ring and those that asymmetrically modify it.
One prominent strategy for ring construction is the lipase-catalyzed multicomponent reaction. Researchers have immobilized Candida antarctica lipase (B570770) B (CALB) on magnetic halloysite (B83129) nanotubes to create a reusable biocatalyst. rsc.orgrsc.org This catalyst effectively promotes the one-pot reaction of substituted benzaldehydes, anilines, and acetoacetate (B1235776) esters to yield polyfunctionalized piperidine derivatives in good yields. rsc.orgrsc.org
Another powerful approach involves the chemo-enzymatic dearomatization of pyridines. whiterose.ac.ukacs.orgchemrxiv.org This cascade reaction uses an amine oxidase to generate a dihydropyridinium species from a tetrahydropyridine (B1245486) in situ. thieme-connect.com Subsequently, an ene imine reductase (EneIRED) from a curated library reduces the intermediate to furnish a stereo-defined piperidine. whiterose.ac.ukacs.org By selecting the appropriate EneIRED, either enantiomer of the final product can be accessed with high enantioselectivity. whiterose.ac.uk
Beyond ring synthesis, enzymes are used for the asymmetric transformation of existing 4-piperidone (B1582916) cores. A notable example is the use of a transaminase enzyme for the reductive amination of a 2-aryl-4-piperidone. nih.govresearchgate.net This process occurs with a concurrent dynamic kinetic resolution (DKR), which allows for the racemization of the undesired enantiomer under the reaction conditions, enabling a theoretical yield of 100% for a single desired stereoisomer. acs.org This specific reaction establishes two stereogenic centers simultaneously, affording the desired anti amine product with exceptional diastereomeric and enantiomeric excess (>10:1 dr and >99% ee). nih.govfigshare.com
| Enzyme / System | Reaction Type | Substrates | Key Features | Product | Citation(s) |
| Candida antarctica lipase B (CALB) | Multicomponent Reaction | Benzaldehyde, Aniline, Acetoacetate ester | Immobilized, reusable catalyst for piperidine synthesis. | Polyfunctionalized Piperidines | rsc.orgrsc.org |
| Amine Oxidase / Ene Imine Reductase (EneIRED) | Chemo-enzymatic Cascade | N-Substituted Tetrahydropyridines | Stereoselective dearomatization of pyridines. | Stereo-enriched 3- and 3,4-Substituted Piperidines | whiterose.ac.ukacs.orgthieme-connect.com |
| Transaminase (e.g., ATA-036) | Reductive Amination / Dynamic Kinetic Resolution | 2-Aryl-4-piperidone | Establishes two stereocenters with high stereoselectivity. | anti-4-Amino-2-arylpiperidine | nih.govresearchgate.netacs.org |
This table summarizes key enzymatic strategies involving piperidone synthesis and modification.
Computational Chemistry Studies on 4 Piperidinone, 2,5 Dimethyl and Its Derivatives
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone in the computational analysis of piperidone derivatives, offering a balance between accuracy and computational cost. acs.org These methods are instrumental in optimizing molecular geometries, analyzing electronic orbitals, and mapping electrostatic potentials to predict chemical behavior. jksus.orgnih.gov Studies on various piperidone derivatives, such as 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidones and 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one, have successfully used DFT to investigate their structural and electronic characteristics. jksus.orgnih.gov The choice of functional and basis set, for instance B3LYP/6-311G(d,p), is critical for achieving results that correlate well with experimental data. nih.govacs.org
A fundamental step in computational analysis is the optimization of the molecule's geometric parameters, including bond lengths, bond angles, and dihedral angles. jksus.org For piperidone derivatives, calculations are often performed to find the minimum energy conformation. The piperidine (B6355638) ring in these compounds typically adopts a chair conformation to minimize steric strain. jksus.org In a study on 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one (CFMP), DFT calculations at the B3LYP/6–311++G(d,p) level were used to determine its optimized geometry, which showed a distorted chair conformation. jksus.org The calculated parameters were found to be in close agreement with values obtained from experimental X-ray diffraction (XRD) analysis, validating the theoretical approach. jksus.org For instance, the comparison between calculated and experimental values often shows only minor deviations, confirming the accuracy of the computational model. researchgate.net
Table 1: Comparison of Selected Theoretical (DFT) and Experimental (XRD) Geometric Parameters for a Piperidone Derivative (CFMP)
| Parameter | Bond/Angle | Theoretical (DFT) Value | Experimental (XRD) Value |
| Bond Length | C2-C3 | 1.54 Å | 1.55 Å |
| C=O | 1.22 Å | 1.21 Å | |
| Bond Angle | C2-N1-C6 | 114.5° | 113.8° |
| O1-C4-C3 | 122.1° | 122.5° | |
| Source: Data extrapolated from studies on piperidone derivatives. jksus.org |
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.govresearchgate.net A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive.
In studies of 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 3.852 to 4.021 eV. acs.orgnih.gov These values indicate that significant charge transfer interactions occur within the molecules, contributing to their electronic properties. nih.govnih.gov The distribution of these orbitals is also informative; typically, the HOMO is localized on one part of the molecule and the LUMO on another, indicating the likely sites for electrophilic and nucleophilic attack. semanticscholar.org
Table 2: Frontier Molecular Orbital Energies and Energy Gap for Piperidone Derivatives
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| TBTBP | -6.075 | -2.093 | 3.982 |
| FSTBP | -6.112 | -2.124 | 3.988 |
| NSTBP | -6.142 | -2.290 | 3.852 |
| OTBPS | -6.321 | -2.300 | 4.021 |
| Source: Data from a study on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. acs.orgnih.gov |
For piperidone derivatives, NBO analysis reveals significant hyperconjugative interactions, such as those between lone pair orbitals of oxygen or nitrogen atoms and the antibonding orbitals of adjacent bonds (e.g., n → σ* or n → π*). acs.orgjksus.org These interactions stabilize the molecular structure. For example, in substituted piperidones, strong interactions are often observed between the lone pair of the carbonyl oxygen and the adjacent C-C bonds, indicating electron delocalization that stabilizes the system. acs.orgnih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.govresearchgate.net It helps identify the regions that are rich or deficient in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. nih.gov The MEP is typically color-coded, with red indicating electron-rich regions (negative potential, preferred for electrophilic attack) and blue indicating electron-deficient regions (positive potential, preferred for nucleophilic attack). nih.govresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net
In analyses of piperidone derivatives, the MEP map invariably shows the most negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net This identifies it as the primary site for electrophilic attack. Conversely, the regions around the hydrogen atoms bonded to the nitrogen (N-H) or alpha-carbons are typically blue or light blue, indicating a positive potential and susceptibility to nucleophilic attack. nih.gov
Investigation of Noncovalent Interactions
Noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a crucial role in determining the supramolecular chemistry and crystal packing of piperidone derivatives. jksus.orgresearchgate.net Computational methods like Hirshfeld surface analysis and NCI plot analysis are used to explore these weak interactions. jksus.orgnih.gov Hirshfeld surface analysis maps the regions of intermolecular contact in a crystal, highlighting the types and relative importance of different interactions.
Theoretical Studies on Chemical Reactivity Indices
DFT calculations of HOMO and LUMO energies allow for the determination of various global reactivity descriptors, which quantify the chemical reactivity and stability of a molecule. nih.govnih.gov These indices are derived from Koopmans' theorem and include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov
Ionization Potential (I ≈ -E_HOMO) : The energy required to remove an electron.
Electron Affinity (A ≈ -E_LUMO) : The energy released when an electron is added.
Electronegativity (χ = (I + A) / 2) : The power of an atom to attract electrons.
Chemical Hardness (η = (I - A) / 2) : Measures the resistance to change in electron configuration. It is half of the HOMO-LUMO gap.
Chemical Softness (S = 1 / η) : The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω = χ² / 2η) : Measures the propensity of a species to accept electrons.
Calculations for various piperidone derivatives have provided specific values for these indices, allowing for a quantitative comparison of their reactivity. nih.govnih.gov A higher electrophilicity index, for instance, suggests a greater capacity to act as an electrophile in reactions.
Table 3: Calculated Global Reactivity Descriptors for Piperidone Derivatives (eV)
| Compound Derivative | Electronegativity (χ) | Chemical Hardness (η) | Chemical Softness (S) | Electrophilicity Index (ω) |
| TBTBP | 4.084 | 1.991 | 0.502 | 4.188 |
| FSTBP | 4.118 | 1.994 | 0.501 | 4.253 |
| NSTBP | 4.216 | 1.926 | 0.519 | 4.611 |
| OTBPS | 4.311 | 2.011 | 0.497 | 4.629 |
| Source: Data from a study on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. nih.gov |
Modeling of Stereochemical Preferences and Conformational Dynamics
Computational chemistry provides powerful tools for investigating the three-dimensional structures and dynamic behaviors of cyclic molecules like 2,5-dimethyl-4-piperidinone. The stereochemical arrangement and conformational flexibility of the piperidinone ring are critical determinants of its chemical reactivity and biological interactions. Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to predict the most stable conformations and the orientation of substituents.
For substituted piperidin-4-ones, the six-membered ring predominantly adopts a chair conformation to minimize steric and torsional strain. tandfonline.comresearchgate.net In the case of 2,5-dimethyl-4-piperidinone, the relative orientation of the two methyl groups (cis or trans) defines its diastereomers, each with distinct conformational preferences. Computational models are used to calculate the relative energies of different chair and boat conformations, as well as the equatorial or axial positioning of the methyl groups. Studies on related N-acyl-3,5-bis(arylidene)-4-piperidones have shown that the piperidone ring can exist in various conformations, including chair, boat, and twist-boat forms, with the specific conformation being influenced by the nature of the substituents. researchgate.netdoi.org
The introduction of a substituent on the nitrogen atom, such as a benzoyl or nitroso group, can significantly impact the conformational equilibrium. acs.org For instance, a study on 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone (a structurally related compound) revealed through X-ray analysis and supported by computational models that while the parent compound exists in a chair conformation with equatorial furan (B31954) rings, its N-nitroso derivative is forced into a boat conformation. oup.com This highlights the profound influence of the N-substituent on the ring's geometry. DFT calculations can model these changes by mapping the potential energy surface associated with ring inversion and substituent rotation, providing quantitative estimates of the energy barriers between different conformers.
Table 1: Conformational Preferences of Substituted Dimethyl-4-Piperidinone Derivatives
| Compound Derivative | Dominant Conformation | Key Substituent Orientation | Method of Study | Reference |
|---|---|---|---|---|
| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Chair | Benzyl group is equatorial | DFT | tandfonline.com |
| 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone | Chair | Both furan rings are equatorial | X-ray, NMR | oup.com |
| N-Nitroso-2,6-di-2-furyl-3,5-dimethyl-4-piperidinone | Boat | One furan ring is axial, one is equatorial | X-ray, NMR | oup.com |
| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one N(4′)-cyclohexylsemicarbazone | Chair | All large substituents are equatorial | DFT, X-ray, NMR | researchgate.net |
Computational Insights into Catalytic Mechanisms
The piperidine scaffold is a fundamental component of many organocatalysts. Computational studies on reactions catalyzed by piperidine and its derivatives provide crucial insights into reaction mechanisms, transition state geometries, and the origins of selectivity. While direct catalytic studies on 2,5-dimethyl-4-piperidone itself are specific, the extensive computational work on piperidine-catalyzed reactions offers a clear framework for understanding its potential catalytic roles.
A prominent example is the piperidine-catalyzed Knoevenagel condensation. Detailed DFT calculations have elucidated the reaction mechanism, which typically proceeds through several key steps. sci-hub.seacs.org The reaction begins with the formation of a carbinolamine intermediate from the reaction of piperidine with an aldehyde. acs.org This intermediate then dehydrates to form a highly electrophilic iminium ion. Computational analysis has shown that the formation of this iminium ion is often the rate-determining step, with a significant free energy barrier. sci-hub.seacs.org An enolate, formed from the deprotonation of a C-H acid, then attacks the iminium ion, leading to the final product after elimination of the piperidine catalyst. These computational models allow for the precise characterization of each transition state and intermediate along the reaction pathway.
Furthermore, computational chemistry has been instrumental in understanding and improving enantioselective catalysis. In the kinetic resolution of disubstituted piperidines via acylation, DFT studies have provided deep mechanistic insights. nih.gov These studies revealed that the reaction proceeds through a concerted, seven-membered transition state. nih.gov Crucially, the calculations showed a strong energetic preference for the acylation of conformers in which the substituent at the α-position (the C2 position) occupies an axial position. This insight into the role of non-bonding interactions, such as C-H···O bonds in stabilizing the preferred transition state, is vital for the rational design of more selective catalysts. acs.org
Table 2: Computed Free Energy Profile for Piperidine-Catalyzed Knoevenagel Condensation
Reaction: Benzaldehyde with Acetylacetone in Methanol
| Reaction Step | Description | Calculated Free Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| 1 | Carbinolamine formation | Relatively low barrier (catalyzed by methanol) | acs.org |
| 2 | Iminium ion formation (Rate-determining step) | 21.8 | acs.org |
| 3 | Enolate attack on iminium ion | Lower barrier than iminium formation | sci-hub.se |
| 4 | Catalyst elimination/regeneration | Low barrier final step | acs.org |
Advanced Spectroscopic and Analytical Characterization of 4 Piperidinone, 2,5 Dimethyl Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of 2,5-dimethyl-4-piperidinone derivatives. Analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of signals and the determination of the compound's conformation in solution.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectra of 2,5-dimethyl-4-piperidinone and its derivatives provide information about the chemical environment of the protons in the molecule. For the parent compound, the spectra of its cis and trans isomers have been investigated, revealing distinct chemical shifts and coupling constants that are dependent on the stereochemistry. iaea.orgosti.gov In derivatives, such as 2,6-diaryl-3-methyl-4-piperidones, the chemical structures have been confirmed using ¹H NMR. researchgate.net For instance, in 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, a broad singlet was observed for the active methine protons at C-3 and C-5. rjptonline.org
Table 1: Representative ¹H NMR Spectral Data for Substituted 2,5-dimethyl-4-piperidinone Derivatives
| Compound/Derivative | Proton | Chemical Shift (δ, ppm) |
|---|---|---|
| trans-2,5-dimethylpiperidone-4 | CH₃ at C₅ | 0.86 (d) |
| CH₃ at C₂ | 1.10 (d) | |
| 1,3,5-trimethyl-4-piperidone HCl | N-CH₃ | 2.93 (d, J=7 Hz) |
| Ring CH₃ | 1.09 (d, J=6 Hz) | |
| 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one | C-3/C-5 methine | Broad singlet |
Data sourced from multiple studies. google.comcdnsciencepub.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In substituted 4-piperidones, the carbonyl carbon (C=O) signal is typically found in the downfield region of the spectrum. For example, in 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, the C-4 carbonyl carbon resonates at 209.45 ppm. rjptonline.org The chemical shifts of the other carbon atoms in the piperidine (B6355638) ring and its substituents are also diagnostic.
Table 2: ¹³C NMR Chemical Shifts for Selected 2,5-dimethyl-4-piperidinone Derivatives
| Compound/Derivative | Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|---|
| 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one | C=O (C-4) | 209.45 |
| C-2 / C-6 | 61.97 | |
| C-3 / C-5 | 52.10 | |
| CH₃ at C-3/C-5 | 9.97 | |
| 1,3,5-trimethyl-4-piperidone | C-3',5' (equatorial CH₃) | 12.24 |
Data compiled from various research articles. rjptonline.orgcdnsciencepub.com
Two-Dimensional NMR Techniques (HOMOCOSY, NOESY)
Two-dimensional (2D) NMR techniques such as Homonuclear Correlation Spectroscopy (HOMOCOSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools for establishing connectivity and spatial relationships between atoms. HOMOCOSY spectra reveal proton-proton couplings, aiding in the assignment of adjacent protons in the piperidine ring. iranchembook.ir NOESY experiments provide information about through-space interactions, which is critical for determining the stereochemistry and conformation of the molecule. researchgate.net For instance, in r(2),c(6)-diaryl-c(3)-chloropiperidin-4-ones, 2D NMR techniques were used for unambiguous chemical shift assignments. researchgate.net
Elucidation of Stereochemistry via NMR Data
NMR data, particularly coupling constants and NOE effects, are instrumental in determining the stereochemistry of 2,5-dimethyl-4-piperidinone derivatives. The magnitude of vicinal coupling constants (³JHH) can help to deduce the dihedral angles between protons, and thus the conformation of the piperidine ring, which typically exists in a chair form. iaea.orgosti.govresearchgate.net For many derivatives, a chair conformation with equatorial orientations of the substituents is preferred. rjptonline.orgresearchgate.net For example, the stereochemistry of trans-2,5-dimethylpiperidone-4 has been studied, and the analgesic activity of its optically active isomers has been compared. google.com The analysis of both ¹H and ¹³C NMR spectra of the cis and trans isomers of N-substituted 2,5-dimethyl-4-piperidones has shown that the trans isomers predominantly adopt a chair conformation with equatorial substituents. iaea.orgosti.gov In contrast, the cis isomers exist in a conformational equilibrium between two chair forms. iaea.orgosti.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. In 2,5-dimethyl-4-piperidinone and its derivatives, the most characteristic absorption is that of the carbonyl (C=O) group of the piperidone ring, which typically appears as a strong band in the region of 1700-1730 cm⁻¹. google.comtandfonline.com The N-H stretching vibration of the secondary amine in the parent compound is also a key feature, usually observed as a band around 3300 cm⁻¹. researchgate.net The presence of other functional groups in substituted derivatives will give rise to additional characteristic absorption bands.
Table 3: Characteristic IR Absorption Frequencies for 2,5-dimethyl-4-piperidinone Derivatives
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| C=O (Ketone) | 1700 - 1730 |
| N-H (Amine) | ~3300 |
| C-H (Alkyl) | 2850 - 2960 |
Data sourced from multiple spectroscopic studies. google.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to obtain information about its structure through the analysis of its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the 2,5-dimethyl-4-piperidinone derivative. nih.gov The fragmentation patterns are often complex but can provide valuable structural information. Common fragmentation pathways for piperidine derivatives involve cleavage of the ring, leading to the formation of stable radical cations and neutral fragments. uni-saarland.de For example, the mass spectrum of optically inactive trans-2,5-dimethylpiperidone-4 shows a molecular ion peak at m/z 127. google.com
Table 4: Selected Mass Spectrometry Data for 2,5-dimethyl-4-piperidinone
| Ion | m/z | Relative Abundance (%) |
|---|---|---|
| [M]⁺ (Molecular Ion) | 127 | 100 |
| [M-CH₃]⁺ | 112 | 66 |
| 84 | 40 | |
| 70 | 60 | |
| 60 | 60 |
Data for trans-2,5-dimethylpiperidone-4. google.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by 4-piperidinone derivatives corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound's chromophores.
In the case of piperidone derivatives, the carbonyl group (C=O) is the primary chromophore responsible for electronic transitions. Research on related piperidone compounds shows that the UV spectra are influenced by the substituents on the piperidine ring and the solvent used. For instance, studies on various substituted piperidones have utilized UV-Vis spectroscopy to monitor reactions and determine kinetic parameters. sciforum.netresearchgate.net Time-dependent UV-Vis spectra can be recorded to observe changes in absorbance at specific wavelengths over time, providing insights into reaction progress. researchgate.net The absorption spectra for piperidone derivatives are typically recorded in the range of 200-800 nm. sciforum.netrsc.org
While specific λmax values for the parent 2,5-dimethyl-4-piperidone are not extensively detailed in the provided results, the general principles suggest that the n→π* transition of the carbonyl group would be the most prominent feature. The position of this absorption can be affected by the solvent polarity and the presence of other functional groups.
Interactive Data Table: UV-Vis Spectroscopy Data for Piperidone Derivatives
| Compound | Solvent | λmax (nm) | Notes | Reference |
| p-Nitrophenyl acetate (B1210297) with piperidine | [Bmim]PF 6 | 420 | Product (4-nitrophenolate) absorption monitored for kinetic study. | researchgate.net |
| Various Metal-Organic Compounds | THF | 200-800 | General range for recording spectra of organic compounds. | rsc.org |
| Curcumin (B1669340) Mimic Conjugates | Not Specified | Not Specified | UV-Vis spectroscopy used for characterization. | tandfonline.com |
Elemental Analysis (CHN)
Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This method provides fundamental information that, in conjunction with molecular weight data from mass spectrometry, can confirm the molecular formula. For 4-Piperidinone, 2,5-dimethyl-, with a molecular formula of C7H13NO, the theoretical elemental composition can be calculated. nih.gov
Numerous studies on piperidone derivatives report the use of CHN analyzers to validate the structures of newly synthesized compounds. sphinxsai.comtsijournals.comresearchgate.netrasayanjournal.co.in The experimental results are typically expected to be within ±0.4% of the calculated theoretical values, confirming the purity and proposed structure of the compound. sphinxsai.com
Interactive Data Table: Theoretical vs. Experimental Elemental Analysis for Piperidone Derivatives
| Compound | Molecular Formula | Theoretical C% | Found C% | Theoretical H% | Found H% | Theoretical N% | Found N% | Reference |
| 2,6-Diphenylpiperidin-4-one | C17H17NO | 81.24 | 80.99 | 6.82 | 7.12 | 5.57 | 5.62 | rasayanjournal.co.in |
| 3-Methyl-2,6-diphenylpiperidin-4-one | C18H19NO | 81.47 | 81.54 | 7.22 | 7.42 | 5.28 | 5.20 | rasayanjournal.co.in |
| 2,6-Bis(p-methoxyphenyl)-3,5-dimethyl-4-piperidone | C21H25NO3 | 73.29 | 73.44 | 6.80 | 6.72 | 4.50 | 4.56 | rasayanjournal.co.iniucr.org |
| Thiazolidin-2,4-dione derivative | C21H19N2O3S2 | 61.44 | 61.42 | 4.22 | 4.21 | 6.82 | 6.83 | d-nb.info |
X-ray Diffraction Analysis for Solid-State Structures
The piperidone ring typically adopts a chair or a distorted chair conformation. iucr.orgoup.com However, boat conformations have also been observed, particularly in N-nitroso derivatives. oup.com The orientation of substituents on the ring (axial vs. equatorial) is also elucidated through XRD. For instance, in 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone, the furan (B31954) rings are found in an equatorial orientation in a chair conformation. oup.com In contrast, some curcumin mimic conjugates with a 4-piperidone (B1582916) core show the N-H bond in an axial conformation. tandfonline.com
The crystal packing is stabilized by various intermolecular interactions, including van der Waals forces and hydrogen bonds. tandfonline.comoup.com
Interactive Data Table: Crystallographic Data for 4-Piperidinone Derivatives
| Compound | Crystal System | Space Group | Ring Conformation | Key Features | Reference |
| 2,6-Bis(p-methoxyphenyl)-3,5-dimethyl-4-piperidone | Orthorhombic | P212121 | Distorted Chair | Puckering enhanced at N(1) and decreased at C(4). | iucr.org |
| 2,6-Di-2-furyl-3,5-dimethyl-4-piperidinone | Not Specified | Not Specified | Chair | Equatorial furan rings. | oup.com |
| 2,6-Di-2-furyl-3,5-dimethyl-4-piperidinone N-nitroso derivative | Not Specified | Not Specified | Boat | One axial and one equatorial furan ring. | oup.com |
| 1-Benzyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one | Triclinic | P-1 | Not Specified | Unit cell dimensions determined. | researchgate.net |
| 1-(2-Chloroacetyl)-3,5-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one | Triclinic | P-1 | Twist-boat | Inter- and intramolecular C-H···O interactions observed. | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds, making it suitable for the study of 4-Piperidinone, 2,5-dimethyl- and its derivatives.
GC-MS is instrumental in assessing the purity of a sample by separating it into its individual components. cmbr-journal.com The retention time from the GC provides a characteristic identifier for a compound under specific chromatographic conditions. The mass spectrometer then fragments the eluted compounds and records the mass-to-charge ratio (m/z) of the fragments, generating a unique mass spectrum that acts as a molecular fingerprint. mdpi.com This mass spectrum can be compared to spectral libraries, such as the NIST library, for confident identification. mdpi.comcaymanchem.com
The fragmentation patterns of piperidone derivatives in EI-MS are influenced by the structure of the molecule. nih.gov Common fragmentation pathways for cyclic amines include cleavages of the ring. manupatra.in For instance, the fragmentation of the piperidine ring can lead to characteristic ions. nih.gov Analysis of these fragmentation patterns helps in elucidating the structure of unknown compounds or confirming the structure of synthesized ones. researchgate.net
Interactive Data Table: GC-MS Parameters for Analysis of Related Compounds
| Parameter | Agilent 8890 GC / 7250 Q-TOF | Perkin Elmer Elite-5MS |
| Column | Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm | 30 m, 0.25 mm, 1 µm |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1 mL/min (constant flow) | 2 mL/min |
| Inlet Temperature | 65 °C for 0.01 min, then 300 °C/min to 280 °C | Not Specified |
| Oven Program | 45 °C for 2 min; 12 °C/min to 325 °C, 11 min hold | 60 °C initial, 5 °C/min to 150 °C, then 10 °C/min to 230 °C |
| MS Source Temp. | 200 °C | Not Specified |
| Electron Energy | 70 eV | Not Specified |
| Mass Range | 50 to 1000 m/z | Not Specified |
| Reference | lcms.cz | mdpi.combiochemjournal.com |
Strategic Applications of 4 Piperidinone, 2,5 Dimethyl As a Synthetic Precursor
Building Block for Complex Alkaloid Syntheses
The piperidine (B6355638) ring is a fundamental structural motif found in a vast number of naturally occurring alkaloids, many of which exhibit significant biological activities. researchgate.netnih.gov Consequently, 2,5-dimethyl-4-piperidinone and its derivatives are attractive starting points for the total synthesis of these complex natural products. google.comresearchgate.net The synthesis of chiral piperidones, in particular, provides key intermediates for creating specific stereoisomers of alkaloids, which is often crucial for their biological function. google.com
The utility of piperidone derivatives as building blocks extends to the synthesis of various alkaloid classes. For instance, they are instrumental in constructing the core structures of alkaloids found in plants and animals. kcl.ac.uk The ability to introduce substituents at various positions on the piperidone ring allows for the creation of a diverse range of alkaloid analogues for structure-activity relationship (SAR) studies. These studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and for optimizing lead compounds in drug discovery.
Intermediate in Heterocyclic Chemistry
Beyond its role in alkaloid synthesis, 2,5-dimethyl-4-piperidinone is a valuable intermediate in the broader field of heterocyclic chemistry. The reactive keto group and the adjacent methylene (B1212753) groups provide sites for a multitude of chemical reactions, enabling the construction of various fused and spiro-heterocyclic systems. niscpr.res.inresearchgate.net
The piperidone scaffold can be elaborated through reactions such as condensations, cycloadditions, and rearrangements to generate novel heterocyclic compounds with potential applications in materials science and medicinal chemistry. niscpr.res.inresearchgate.net For example, the reaction of 1,3-dimethyl-2,6-diphenyl-4-piperidone with various reagents can lead to the formation of diverse heterocyclic systems like tetrahydropyridines, diazepanones, oxazepanones, and pyridoindoles. niscpr.res.in The versatility of 4-piperidones as synthons is a recurring theme, with their use in the preparation of a wide range of compounds. researchgate.net
The development of efficient synthetic methodologies, including multicomponent reactions and the use of green solvents, has further expanded the utility of piperidones as intermediates. researchgate.netresearchgate.net These approaches allow for the rapid and environmentally friendly synthesis of structurally diverse piperidine derivatives.
Scaffolds for Analogue Development
The core structure of 2,5-dimethyl-4-piperidinone serves as an excellent scaffold for the development of analogues of known therapeutic agents. By modifying the substituents on the piperidine ring, chemists can systematically explore the chemical space around a particular pharmacophore, leading to the discovery of new compounds with improved potency, selectivity, or pharmacokinetic properties.
Promedol and Related Analgesics
The synthesis of optically active isomers of 1,2,5-trimethyl-4-phenyl-4-propionoxypiperidine, commonly known as Promedol, highlights the importance of chiral 2,5-dimethyl-4-piperidone precursors. google.com The analgesic activity of Promedol is highly dependent on its stereochemistry, with different isomers exhibiting significantly different potencies. google.com The development of synthetic routes to enantiomerically pure 2,5-dimethyl-4-piperidones is therefore critical for accessing the most active form of this analgesic.
Fentanyl and Its Derivatives
While direct synthesis of Fentanyl from 2,5-dimethyl-4-piperidinone is not the primary route, the underlying piperidine chemistry is highly relevant. The synthesis of various piperidine-based opioid antagonists has been achieved starting from 1,3-dimethyl-4-piperidinone, demonstrating the utility of this class of compounds in developing molecules that modulate opioid receptor activity. acs.org The principles and reactions involved in these syntheses are applicable to the creation of novel Fentanyl analogues and other potent analgesics.
Castanospermine and Glucosidase Inhibitor Analogs
The synthesis of alkaloid antagonists from 1,3-dimethyl-4-piperidinone showcases the adaptability of the piperidone core for creating complex polyhydroxylated structures. acs.org This methodology can be conceptually extended to the synthesis of analogues of Castanospermine and other glucosidase inhibitors. These compounds are of interest for their potential therapeutic applications in treating viral infections and metabolic diseases. The ability to control the stereochemistry during the synthesis is paramount for achieving the desired biological activity.
Donepezil Analogues for Acetylcholinesterase Inhibition Studies
The piperidine moiety is a key structural feature of Donepezil, a drug used to treat Alzheimer's disease by inhibiting acetylcholinesterase. The synthesis of Donepezil analogues often involves the use of substituted piperidine building blocks. kcl.ac.uk Research has focused on developing facile methods for preparing a variety of N-substituted 4-piperidones, which can then be used to create a library of Donepezil analogues. kcl.ac.uk This approach allows for the systematic investigation of how different substituents on the piperidine ring affect the compound's ability to inhibit acetylcholinesterase, potentially leading to the discovery of more effective treatments.
Curcumin (B1669340) Mimics for Organic Research
Curcumin, a natural product extracted from Curcuma longa, has attracted significant attention from medicinal chemists due to its wide range of biological activities. nih.gov However, its clinical potential is hampered by poor pharmacokinetic properties. nih.govrsc.org This has led to the development of curcumin mimics, synthetic compounds that retain the key structural features responsible for biological activity while offering improved stability and bioavailability. nih.govrsc.org The 3,5-bis(ylidene)-4-piperidone scaffold is a prominent example of a curcumin mimic. nih.govrsc.org
The synthesis of these mimics often involves an aldol (B89426) condensation reaction between a substituted 4-piperidone (B1582916) and an appropriate aromatic aldehyde. rasayanjournal.co.inugm.ac.id For instance, N-methyl-4-piperidone can be reacted with various halogenated benzaldehydes to produce a range of curcumin analogues. ugm.ac.id This approach allows for the systematic modification of the aryl rings and the core piperidone structure to investigate structure-activity relationships. nih.govrasayanjournal.co.in
Research has shown that these monocarbonyl analogs of curcumin (MACs) exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. rasayanjournal.co.inmdpi.com The 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore present in these molecules is considered crucial for their cytotoxic effects on tumor cells. mdpi.comnih.gov The presence of the α,β-unsaturated keto group allows for selective reaction with cellular thiols, contributing to their biological activity. nih.gov
The specific substitution pattern on the piperidone ring and the aromatic rings significantly influences the biological profile of the resulting curcumin mimic. For example, some N-phenylsulfonyl-3,5-bis(arylidene)-4-piperidone derivatives have demonstrated both anti-inflammatory and anticancer activities. nih.gov Furthermore, the introduction of different substituents can modulate the compound's NQO1 (NAD(P)H quinone oxidoreductase 1) induction properties, which is a target for chemoprevention. nih.gov
Table 1: Examples of Synthesized Curcumin Mimics and their Reported Activities
| Compound Name | Starting Piperidone | Key Reagents | Reported Biological Activity |
|---|---|---|---|
| N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone | N-methyl-4-piperidone | 2-chlorobenzaldehyde, NaOH | Cytotoxic against T47D breast cancer cell line. ugm.ac.id |
| N-methyl-(3E,5E)-3,5-bis-(3-bromobenzylidene)-4-piperidone | N-methyl-4-piperidone | 3-bromobenzaldehyde, NaOH | High cytotoxic activity against T47D breast cancer cell line. ugm.ac.id |
| N-methyl-(3E,5E)-3,5-bis-(4-chlorobenzylidene)-4-piperidone | N-methyl-4-piperidone | 4-chlorobenzaldehyde, NaOH | Cytotoxic against T47D breast cancer cell line. ugm.ac.id |
| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | 4-Piperidone | 2-fluorobenzaldehyde | Antiproliferative against MDA-MB231 (breast) and PC3 (pancreatic) cancer cells. nih.gov |
| 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones | 3,5-diylidene-4-piperidine | Alkyl sulfonyl chloride | NQO1 induction properties. nih.govnih.gov |
Spiropiperidine and Fused Ring Systems
The piperidine scaffold is a common structural motif in many biologically active compounds and natural products. researchgate.net Spiropiperidines, which feature a spirocyclic junction involving the piperidine ring, have gained increasing interest in drug discovery as they introduce three-dimensional complexity into molecular structures. rsc.org 4-Piperidinone derivatives, including 2,5-dimethyl-4-piperidinone, serve as key starting materials for the synthesis of these complex heterocyclic systems. researchgate.netjocpr.com
One common strategy for the synthesis of spiropiperidines involves the reaction of a 4-piperidone with a bifunctional reagent, leading to the formation of the spiro ring. chem-soc.si For example, the condensation of N-benzyl-4-piperidinone with 2-aminocarbohydrazides in water can yield 3'-aminospiropiperidine-quinazolinones. chem-soc.si Similarly, reactions with other reagents can lead to the formation of various spirocyclic systems, such as spiro[piperidine-4,2'-(1'H)quinolines] and spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)-piperidines]. chem-soc.si
The synthesis of fused ring systems containing a piperidine moiety is another important application of 4-piperidone derivatives. These fused systems are present in a variety of alkaloids and other biologically active molecules. mdpi.com The specific reaction conditions and reagents employed determine the nature of the resulting fused ring system.
Recent synthetic strategies have focused on developing efficient and versatile methods for constructing both spiropiperidines and fused ring systems. These methods often involve multi-component reactions or tandem reaction sequences to build molecular complexity in a single step. researchgate.netwhiterose.ac.uk The development of new synthetic routes to these complex piperidine-containing structures is crucial for exploring new areas of chemical space in drug discovery and natural product synthesis. rsc.org
Table 2: Synthetic Approaches to Spiro and Fused Piperidine Systems
| Starting Material | Reagents | Product Type |
|---|---|---|
| N-benzyl-4-piperidinone | 2-aminocarbohydrazides | 3'-Aminospiropiperidine-quinazolinones chem-soc.si |
| N-benzyl-4-piperidinone | Anilines | Spiro[piperidine-4,2'-(1'H)quinolines] chem-soc.si |
| N-benzylpiperidones | 2-aminophenylhydrazones | Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)-piperidines] chem-soc.si |
| N-Boc piperidone | KCN, (NH4)2CO3 | Spirocyclic hydantoin (B18101) scispace.com |
| N-Boc imines | Weiler dianion of methyl acetoacetate (B1235776), cyclic ketone | Functionalised 2-spiropiperidines whiterose.ac.uk |
Utilization in Agrochemical Intermediate Synthesis
Beyond pharmaceuticals, 4-piperidinone derivatives, including 2,5-dimethyl-4-piperidinone, are utilized as intermediates in the synthesis of agrochemicals. lookchem.comcymitquimica.com The piperidine ring is a structural feature in some compounds with insecticidal, acaricidal, molluscicidal, or nematicidal properties. google.com
The synthesis of these agrochemicals often involves the modification of the piperidone core to introduce functional groups that impart the desired biological activity. Patents have been filed for piperidine derivatives with potential use as insecticides, highlighting the commercial interest in this class of compounds for crop protection. google.com The specific substitutions on the piperidine ring and other parts of the molecule are critical for their efficacy against target pests. google.com
Furthermore, piperidone-related structures, such as 2-piperidone (B129406) derivatives (δ-lactams), are mentioned in patents for agricultural compositions, suggesting a broader role for these heterocyclic scaffolds in agrochemical formulations. epo.org The development of novel agrochemicals is essential for sustainable agriculture, and piperidone-based intermediates provide a platform for the discovery of new active ingredients.
Q & A
What are the established synthetic routes for 2,5-dimethyl-4-piperidinone, and how do reaction conditions influence stereochemical outcomes?
Basic Research Focus :
Common synthetic approaches include cyclization of diketones with ammonia derivatives or alkylation of preformed piperidinone scaffolds. For instance, alkylation of 4-piperidinone with methyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield 2,5-dimethyl derivatives . Reaction temperature and solvent polarity significantly impact regioselectivity; polar aprotic solvents favor equatorial methyl group orientation due to steric and electronic stabilization .
Advanced Research Focus :
Mechanistic studies using density functional theory (DFT) can predict stereochemical outcomes. For example, intramolecular hydrogen bonding in intermediates may dictate axial vs. equatorial methyl group placement. Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR or quenching experiments .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for 2,5-dimethyl-4-piperidinone derivatives?
Basic Research Focus :
Standard protocols include cross-validating data with reference spectra (e.g., ChemSpider, NIST WebBook) and ensuring purity via HPLC or GC-MS. For NMR, deuterated solvents and 2D techniques (COSY, HSQC) help assign overlapping proton environments .
Advanced Research Focus :
Contradictions may arise from dynamic effects (e.g., ring inversion in piperidinone). Variable-temperature NMR or computational modeling (Gaussian, ORCA) can identify conformational equilibria. IR data discrepancies due to tautomerism require solvent-dependent studies and comparison with calculated vibrational spectra .
What safety protocols are critical when handling 2,5-dimethyl-4-piperidinone in laboratory settings?
Basic Research Focus :
The compound is classified as a skin and respiratory irritant (GHS Category 2/3). Mandatory precautions include:
- Use of nitrile gloves, goggles, and fume hoods.
- Immediate decontamination of spills with 5% acetic acid followed by water .
Advanced Research Focus :
For large-scale reactions, implement real-time air monitoring (PID detectors) and optimize solvent systems (e.g., switch to less volatile alternatives like PEG) to reduce inhalation risks. Thermal stability studies (DSC/TGA) ensure safe storage conditions .
What analytical techniques are most effective for characterizing enantiomeric purity of chiral 2,5-dimethyl-4-piperidinone analogs?
Basic Research Focus :
Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) or capillary electrophoresis (CE) using cyclodextrin additives can separate enantiomers. Polarimetry provides preliminary data but requires high sample purity .
Advanced Research Focus :
X-ray crystallography with anomalous scattering (Cu-Kα radiation) resolves absolute configurations. For dynamic systems, enantiomerization barriers can be quantified using stopped-flow NMR or chiral shift reagents (e.g., Eu(hfc)₃) .
How can computational methods guide the design of 2,5-dimethyl-4-piperidinone-based bioactive molecules?
Advanced Research Focus :
Molecular docking (AutoDock, Schrödinger) identifies binding poses in target proteins (e.g., NMDA receptors). QSAR models trained on piperidinone derivatives optimize steric/electronic parameters for activity. MD simulations (>100 ns) assess stability of ligand-receptor complexes under physiological conditions .
What strategies mitigate side reactions during functionalization of 2,5-dimethyl-4-piperidinone (e.g., N-alkylation vs. O-alkylation)?
Advanced Research Focus :
Protecting group strategies (e.g., Boc for amines) and catalyst screening (Pd/Cu for selective C–H activation) minimize undesired pathways. In situ FTIR monitors reaction progress, while DoE (Design of Experiments) optimizes parameters like temperature and reagent stoichiometry .
How should researchers manage and share spectral data for 2,5-dimethyl-4-piperidinone derivatives to comply with FAIR principles?
Advanced Research Focus :
Use ELNs (e.g., Chemotion) for metadata-rich data storage. Deposit raw NMR (JCAMP-DX) and crystallography (CIF) files in repositories like RADAR4Chem or nmrXiv. Assign unique identifiers (e.g., DOI) using platforms like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
